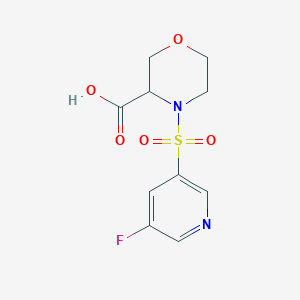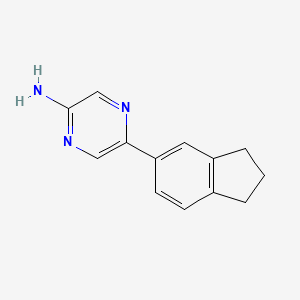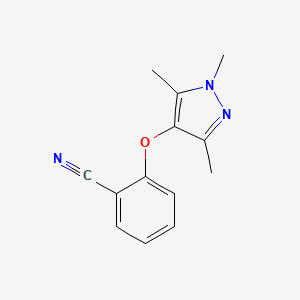
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-AM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CF3-AM belongs to a class of compounds called sulfonamides, which are widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid exerts its effects by binding to the surface of proteins and disrupting their interactions. The compound contains a sulfonamide group, which can form hydrogen bonds with amino acid residues on the protein surface. This binding can lead to conformational changes in the protein, which can affect its function. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can also react with cysteine residues on the protein surface, leading to the formation of covalent adducts.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. The compound can inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylases, and proteases. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound can also inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
実験室実験の利点と制限
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and can be easily synthesized in large quantities. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is also highly selective for its target proteins, which can help researchers study specific interactions. However, there are also some limitations to the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its promiscuous binding properties.
将来の方向性
There are several future directions for research on 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. One area of interest is the development of more selective analogs of the compound that can target specific proteins or protein domains. Another direction is the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for studying protein-protein interactions in live cells. This could involve the development of new imaging techniques that can detect the compound in cells. Additionally, 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid could be used as a starting point for the development of new drugs for the treatment of diseases such as cancer and microbial infections.
合成法
The synthesis of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves a multistep process that starts with the reaction of 4-chloro-2-fluoroaniline with 1,3-propanesultone to form the intermediate 4-chloro-2-fluorophenylsulfonate. This intermediate is then reacted with morpholine-3-carboxylic acid in the presence of a base to yield 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The overall yield of the synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a tool compound for studying protein-protein interactions. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can bind to the surface of proteins and disrupt their interactions, which can help researchers understand the structure and function of these proteins. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been used as a fluorogenic probe for detecting protease activity in live cells. The compound is cleaved by proteases, leading to the release of a fluorescent molecule, which can be detected using fluorescence microscopy.
特性
IUPAC Name |
4-(4-chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-7-1-2-10(8(13)5-7)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVWHRJVWTJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)


![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)

![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)